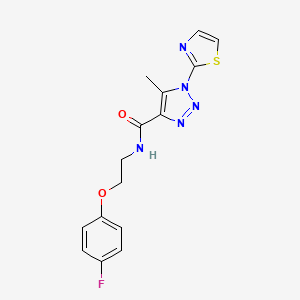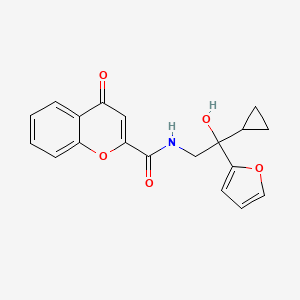
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide, also known as Cpd 5, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic effects.
Mechanism of Action
Target of Action
Similar compounds such as cycloalka[b]pyridine derivatives have been found to act as selective kinase inhibitors . Kinases are enzymes that play a crucial role in cell signaling and regulation by phosphorylating proteins and other molecules.
Biochemical Pathways
Kinase inhibitors generally affect signal transduction pathways, which regulate a wide range of cellular processes, including cell growth, differentiation, and apoptosis .
Result of Action
Kinase inhibitors, in general, can halt cell growth, induce cell differentiation, or trigger apoptosis, depending on the specific kinases they inhibit and the cellular context .
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide 5 in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. Additionally, its mechanism of action is well-understood, which makes it a useful tool for studying the role of COX-2 in inflammation and cancer. However, one limitation of using N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide 5 is that it may not accurately reflect the effects of natural compounds that are found in plants and other sources.
Future Directions
There are a number of future directions for research on N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide 5. One area of interest is the development of analogs of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide 5 that have improved potency and selectivity. Additionally, further studies are needed to determine the optimal dosing and administration of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide 5 for therapeutic use. Finally, studies are needed to investigate the potential of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide 5 for the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease.
Conclusion
In conclusion, N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide 5 is a synthetic compound that has shown promise as a therapeutic agent for the treatment of inflammatory diseases and cancer. Its mechanism of action is well-understood, and it has a number of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are a number of future directions for research on N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide 5 that could lead to the development of new and improved therapies.
Synthesis Methods
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide 5 is synthesized through a multi-step process that involves the reaction of furan-2-carboxylic acid with cyclopropylamine, followed by the addition of 2-bromoethanol and 4-hydroxycoumarin. The resulting product is then subjected to a series of purification steps to obtain the final compound.
Scientific Research Applications
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide 5 has been the subject of numerous scientific studies due to its potential therapeutic effects. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. In particular, N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide 5 has been found to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators. This makes it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma.
properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c21-14-10-16(25-15-5-2-1-4-13(14)15)18(22)20-11-19(23,12-7-8-12)17-6-3-9-24-17/h1-6,9-10,12,23H,7-8,11H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKJMKGFXACIPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)(C4=CC=CO4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[3-(3-methylpiperidin-1-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2354229.png)
![3-amino-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2354230.png)
![N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2354231.png)
![3'-(3-chloro-4-fluorophenyl)-1-(3-methoxybenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2354232.png)
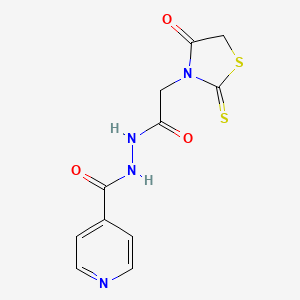
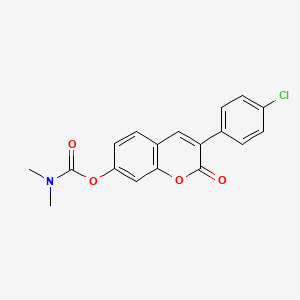
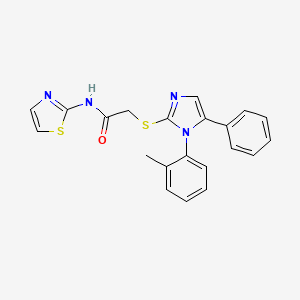
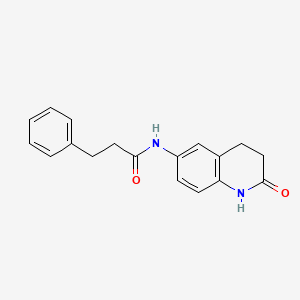

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea](/img/structure/B2354244.png)
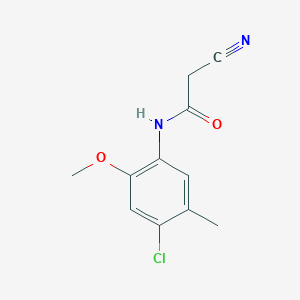
![N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2354246.png)

